[1,3]Oxazepino[3,2-a]benzimidazole
Description
[1,3]Oxazepino[3,2-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core fused with a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. Its molecular formula is C₁₀H₁₀N₂O (molecular weight: 174.20 g/mol), as noted in its CAS entry (59208-34-3) . This article provides a detailed comparison with structurally related compounds, emphasizing synthesis, reactivity, and biological properties.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
[1,3]oxazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-9(5-1)12-11-13(10)7-3-4-8-14-11/h1-8H |
InChI Key |
AVUWWDJEFGMBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis ofOxazepino[3,2-a]benzimidazole generally involves:
- Condensation reactions between o-phenylenediamine derivatives and aldehydes or related carbonyl compounds to form benzimidazole intermediates.
- Subsequent cyclization steps to construct the oxazepine ring fused to the benzimidazole core.
- Use of alkylation and oxidation reactions to introduce substituents and promote ring closure.
These methods allow structural modifications for tuning biological activity.
Detailed Synthetic Route from Benzimidazole Precursors
A representative and well-documented synthesis pathway involves three main stages, adapted from a patent describing related benzimidazole derivatives with oxazepine moieties:
| Stage | Reaction Description | Reagents & Conditions | Yield & Characterization |
|---|---|---|---|
| 1. Formation of 2-Phenylhydroxymethyl Benzimidazole | Condensation of orthophenylenediamine with mandelic acid in hydrochloric acid under reflux | 0.6 mol orthophenylenediamine + 0.9 mol mandelic acid in 4N HCl, reflux 2 h, neutralize with ammonia, recrystallize from isopropyl alcohol | Yield: 53%, mp 211°C; Empirical formula C14H12N2O; Elemental analysis close to calculated values |
| 2. Oxidation to 2-Benzoyl Benzimidazole | Oxidation of hydroxymethyl derivative with selenium oxide in acetic acid under reflux | 0.18 mol 2-phenylhydroxymethyl benzimidazole + 0.09 mol selenium oxide in acetic acid, reflux 8 h | Yield: 83%, mp 224°C; Empirical formula C14H10N2O; Elemental analysis consistent with calculated |
| 3. Cyclization to (2,6-oxymethylene-2-phenyl)morpholino (4,3a) benzimidazole | Reaction of 2-benzoyl benzimidazole with epichlorohydrin in sodium ethylate/ethanol solution, reflux | Sodium ethylate prepared from sodium and ethanol, add 2-benzoyl benzimidazole, then 0.15 mol epichlorohydrin dropwise over 30 min, reflux 1 h, filter NaCl, recrystallize from isopropyl alcohol | Purified product obtained; yield not specified in source |
This method demonstrates the integration of oxidation and nucleophilic substitution/cyclization to build the oxazepine ring fused to benzimidazole.
Alternative Condensation and Cyclization Methods
Another efficient approach involves direct condensation of 1,2-diamines with 2-(2-bromoethoxy)benzaldehyde derivatives to form benzoxazepine frameworks, which are structurally related to oxazepino-benzimidazoles. This one-pot cyclization proceeds under reflux in acetonitrile with potassium carbonate as base, yielding hexahydroimidazo-benzoxazepine derivatives in good yields (around 70-75%).
- Mix potassium carbonate in anhydrous acetonitrile under nitrogen atmosphere at reflux.
- Add solutions of the aromatic aldehyde and diamine dropwise over 12 hours.
- Continue reflux overnight.
- Filter, evaporate solvent, and purify by washing or chromatography.
This method is notable for its operational simplicity, high yield, and scalability.
Catalytic Methods for Benzimidazole Derivatives
Fast and selective synthesis of benzimidazole derivatives, which serve as precursors to oxazepino-benzimidazoles, can be achieved using polymer-supported trifluoromethanesulfonic acid as a reusable catalyst. This method involves the condensation of o-phenylenediamines with aromatic aldehydes under mild conditions, providing high selectivity and yields.
Comparative Summary of Preparation Methods
Research Findings and Analytical Data
- The oxidation step using selenium oxide in acetic acid is crucial for converting hydroxymethyl benzimidazole intermediates to benzoyl derivatives, facilitating subsequent cyclization.
- The sodium ethylate/epichlorohydrin reaction promotes ring closure forming the morpholino-oxazepino fused system.
- NMR and elemental analyses confirm the structures and purity of intermediates and final compounds.
- The one-pot cyclization approach yields hexahydroimidazo-benzoxazepine derivatives with well-defined crystal structures confirmed by X-ray crystallography.
- Polymer-supported acid catalysts enhance reaction efficiency and sustainability in benzimidazole synthesis.
Chemical Reactions Analysis
2.2.1. Electrophilic Substitution
Electrophilic substitution reactions are prominent in modifying the oxazepino ring system:
-
Halogenation : The introduction of halogens can occur at various positions on the benzimidazole ring, leading to halogenated derivatives which may exhibit different biological activities.
-
Nucleophilic Attack : Nucleophiles such as amines can attack electrophilic centers within the oxazepine structure, leading to the formation of substituted products.
2.2.2. Oxidation Reactions
Oxidation plays a vital role in enhancing the reactivity of Oxazepino[3,2-a]benzimidazole:
-
Hydrogen Peroxide Oxidation : Treatment with hydrogen peroxide in the presence of catalysts like potassium tungstate can convert thiazolo derivatives into more reactive species.
2.3. Formation of Derivatives
The versatility of Oxazepino[3,2-a]benzimidazole allows for the synthesis of various derivatives through functionalization:
-
Mannich Reaction : This reaction enables the introduction of amine functionalities into the structure by reacting with secondary amines and formaldehyde.
-
Condensation Reactions : Condensation with aldehydes can yield new products that may enhance biological activity.
3.2. Notable Research Findings
Recent studies have highlighted several important findings regarding the chemical behavior of Oxazepino[3,2-a]benzimidazole:
-
The compound exhibits significant potential as an anti-cancer agent through its ability to inhibit specific cellular pathways.
-
Structural modifications via halogenation and nucleophilic substitutions have led to derivatives with improved solubility and bioavailability.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Benzimidazole derivatives, including [1,3]Oxazepino[3,2-a]benzimidazole, have shown promising antimicrobial properties. Research indicates that modifications to the benzimidazole core can enhance activity against various pathogens. For instance, studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. Compounds derived from benzimidazole have been evaluated for their Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, often showing superior efficacy compared to standard antibiotics .
1.2 Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. Various studies have synthesized compounds based on the [1,3]Oxazepino structure, assessing their cytotoxic effects on cancer cell lines. For example, certain derivatives have been shown to inhibit cell proliferation in breast cancer and leukemia models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
1.3 Anxiolytic and Analgesic Effects
Recent pharmacological evaluations have highlighted the anxiolytic and analgesic properties of this compound derivatives. In animal models, compounds have demonstrated significant reductions in anxiety-like behaviors and pain response metrics when tested in elevated plus maze and hot plate assays. These effects are attributed to interactions with GABA receptors and serotonin pathways, suggesting a multifaceted mechanism of action .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions where various substituents can be introduced to modify biological activity. The structure-activity relationship (SAR) studies indicate that specific functional groups significantly influence the compound's pharmacological profile:
| Substituent | Biological Activity | Effect |
|---|---|---|
| Alkyl groups | Enhanced antimicrobial activity | Increased lipophilicity |
| Halogens | Improved anticancer efficacy | Increased receptor binding |
| Hydroxyl groups | Anxiolytic properties | Modulation of neurotransmitter systems |
Case Studies
3.1 Case Study: Antimicrobial Efficacy
A study conducted by Vasantha et al. synthesized a series of benzimidazole derivatives including this compound analogs. The results indicated that specific compounds exhibited MIC values lower than those of conventional antibiotics against Candida albicans and Staphylococcus aureus, suggesting their potential as alternative therapeutic agents in treating resistant infections .
3.2 Case Study: Anticancer Activity
In a comparative study on various benzimidazole derivatives' anticancer properties, certain this compound derivatives were found to inhibit proliferation in human cancer cell lines by inducing apoptosis through caspase activation pathways. This research underscores the importance of structural modifications in enhancing therapeutic efficacy against cancer cells .
Mechanism of Action
The mechanism of action of [1,3]Oxazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Key Differences :
- Heteroatoms: Thiazolo derivatives contain sulfur, oxazepino oxygen, and diazepino additional nitrogen.
- Ring Size: Thiazolo has a six-membered ring, while oxazepino/diazepino are seven-membered, influencing conformational flexibility and binding to biological targets.
This compound
- Intramolecular Cyclization: Alkylation of benzimidazole-thione derivatives with dibromoalkanes could yield oxazepino rings via S/O-heteroatom incorporation .
Thiazolo[3,2-a]benzimidazole
- From 2-Mercaptobenzimidazoles : Reaction with α-halo ketones or bromanes forms the thiazole ring .
- Hydrazidoyl Halides : Condensation with bifunctional reagents generates thiazolo derivatives .
Diazepino[1,2-a]benzimidazole
- Alkylation-Cyclization : Reacting 2,3,4,5-tetrahydro-benzimidazoles with halogenated reagents (e.g., 4-chlorobenzyl bromide) forms diazepine rings .
Reactivity Comparison
- Thiazolo : Susceptible to electrophilic substitution at C3; reacts with amines and mercaptans to form derivatives .
- Diazepino: Substituents at C9 (e.g., dialkylaminoalkyl groups) enhance anticonvulsant activity .
- Oxazepino: Predicted to undergo ring-opening reactions at the oxygen atom, though experimental data are lacking.
This compound
No direct bioactivity data are reported in the evidence.
Thiazolo[3,2-a]benzimidazole
- Anticancer : Inhibits p53-MDM2 interaction (compound III) and carbonic anhydrase IX (compound IX) .
- Antimicrobial : 1β-Methyl carbapenem derivatives show antibacterial activity (MIC: 0.25–4 μg/mL) .
- Antioxidant : 3-Methyl-substituted derivatives exhibit radical scavenging properties .
Diazepino[1,2-a]benzimidazole
- Anxiolytic : Derivatives 2a and 2c increase open-arm time in elevated plus maze (EPM) tests by 40–60% compared to controls .
- Analgesic : Moderate activity in tail-flick and hot-plate assays, though electronegative substituents reduce efficacy .
Activity Comparison Table
| Compound | Key Activities | Potency/IC₅₀ | Target/Mechanism |
|---|---|---|---|
| Thiazolo[3,2-a]benzimidazole | Anticancer, Antimicrobial | 0.25–4 μg/mL (MIC) | p53-MDM2, Carbonic Anhydrase IX |
| Diazepino[1,2-a]benzimidazole | Anxiolytic, Anticonvulsant | 2.34 mg/kg (ED₅₀) | ADRA1B, NMDA-Glut receptors |
| Oxazepino[3,2-a]benzimidazole | Theoretical CNS modulation | Not reported | Predicted GABAergic interaction |
Pharmacokinetic and Toxicity Profiles
- Benzimidazole Derivatives: Generally exhibit low oral bioavailability (2–60%) due to first-pass metabolism and hepatoduodenal circulation . Protein binding and nonlinear pharmacokinetics are common.
- Thiazolo : Metabolized to active sulfoxide derivatives; moderate hepatic clearance .
- Diazepino: Electronegative substituents (Cl, F) improve blood-brain barrier penetration but may increase toxicity risks .
Biological Activity
The compound [1,3]Oxazepino[3,2-a]benzimidazole is part of a broader class of nitrogenous heterocycles that have garnered significant attention in medicinal chemistry. This compound is structurally related to benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the oxazepine ring enhances its interaction with biological targets. Studies have shown that modifications on the benzimidazole scaffold can significantly influence the activity of derivatives.
Key Findings:
- Topoisomerase Inhibition: Certain substituted benzimidazoles exhibit potent inhibition of topoisomerase I, a crucial enzyme for DNA replication and transcription. For instance, the introduction of nitro or formyl groups at specific positions has been correlated with enhanced inhibitory activity .
- Anxiolytic and Analgesic Effects: Recent studies on diazepino[1,2-a]benzimidazole derivatives have demonstrated their potential as anxiolytic agents. Compounds with specific substitutions showed significant analgesic effects in animal models .
Biological Activities
The biological activities associated with this compound derivatives include:
- Antimicrobial Activity: Benzimidazole derivatives have been extensively studied for their antibacterial and antifungal properties. Compounds have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: The benzimidazole nucleus has been linked to anticancer activity due to its ability to interfere with cellular processes such as DNA replication. Several derivatives have shown promise in preclinical studies.
- CNS Activity: The interaction of these compounds with neurotransmitter receptors (e.g., GABA_A and serotonin receptors) suggests potential applications in treating anxiety and depression-related disorders.
Case Studies
-
Analgesic Activity Study:
- In a study evaluating the analgesic effects of several oxazepino[3,2-a]benzimidazole derivatives, compounds demonstrated significant pain relief in rodent models through tail flick and hot plate tests. The most effective compounds were identified based on their binding affinity to GABA_A receptors .
- Antimicrobial Screening:
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,3]Oxazepino[3,2-a]benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cyclocondensation or tandem cyclization reactions. For example, Cu(I)-catalyzed cyclization of 2-arylbenzimidazoles with aldehydes under reflux conditions (e.g., ethanol with glacial acetic acid) is a widely used approach. Optimizing catalyst loading (e.g., 10 mol% CuI) and reaction time (4–8 hours) can improve yields up to 85%. Solvent selection (e.g., ethanol vs. acetic anhydride) and acid/base additives (e.g., sodium acetate) significantly affect regioselectivity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., downfield shifts for fused oxazepine protons at δ 7.8–8.2 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS).
- X-ray Crystallography : Resolve ambiguities in fused ring systems, particularly for stereoisomers. Discrepancies in spectral data should prompt re-evaluation of reaction purity or byproduct formation .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of this compound synthesis, and how do they compare?
- Methodological Answer :
- Cu(I) Catalysis : Enables oxidative cyclization with aryl aldehydes, achieving high regioselectivity but requiring inert conditions .
- Metal-Free Methods : Use molecular oxygen as a green oxidant for dehydrogenation-aromatization steps (e.g., cyclohexanone derivatives as aryl precursors). This avoids metal contamination but may require longer reaction times (12–24 hours) .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields (up to 92%) via controlled dielectric heating, particularly with GuHCl as a catalyst in solvent-free conditions .
Q. How can researchers resolve contradictions in mechanistic proposals for this compound formation?
- Methodological Answer :
- Isotopic Labeling : Track oxygen incorporation in the oxazepine ring using 18O-labeled reagents.
- Kinetic Studies : Compare rate constants for intermediate steps (e.g., imine formation vs. cyclization) under varying pH and temperature.
- DFT Calculations : Model transition states to validate competing pathways (e.g., [1,3]-hydride shift vs. radical-mediated cyclization) .
Q. What strategies optimize the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at C-2 (e.g., pyrazole or thiophene groups) to enhance bioactivity. For example, 2-(pyrazol-3-yl) derivatives show intraocular pressure-lowering effects in rat models via adenosine receptor modulation .
- Prodrug Design : Improve solubility by acetylating the oxazepine nitrogen, followed by enzymatic hydrolysis in vivo .
Q. How should researchers address inconsistent biological assay results for this compound analogs?
- Methodological Answer :
- Assay Replication : Use orthogonal assays (e.g., ELISA and Western blot) to confirm target engagement.
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
- Data Normalization : Correct for batch variability in cell viability assays using internal standards (e.g., ATP quantification) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?
- Methodological Answer :
- Feasibility : Prioritize scalable synthetic routes (e.g., microwave-assisted over multistep chromatography).
- Novelty : Explore underexamined substituents (e.g., boronic ester groups for Suzuki coupling) .
- Ethical Compliance : Validate cytotoxicity early (e.g., IC50 < 10 μM in HepG2 cells) to minimize animal testing .
Data Analysis and Contradiction Management
Q. How to interpret conflicting spectral data during characterization of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
- Byproduct Identification : Use HPLC-MS to detect minor impurities (e.g., uncyclized intermediates).
- Collaborative Review : Engage crystallography experts to resolve ambiguous NOE correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
